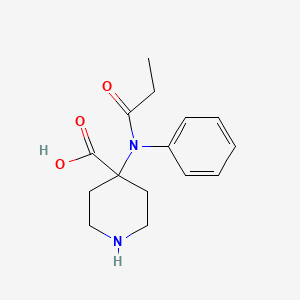
Norcarfentanil Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Norcarfentanil Acid is a metabolite of carfentanil and remifentanil, which are synthetic opioids. Carfentanil is known for its extreme potency, being approximately 10,000 times more potent than morphine . This compound is primarily studied in forensic toxicology to understand the metabolism and potential misuse of these potent opioids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Norcarfentanil Acid is typically synthesized through the N-dealkylation of carfentanil. This process involves the removal of an alkyl group from the nitrogen atom in the carfentanil molecule . The reaction conditions often include the use of strong acids or bases to facilitate the dealkylation process .
Industrial Production Methods: Industrial production of this compound is not common due to its primary use in forensic and clinical research. the synthesis can be scaled up using standard organic synthesis techniques involving controlled reaction conditions and purification steps .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the addition of oxygen or the removal of hydrogen atoms.
Reduction: Reduction reactions involve the gain of electrons or hydrogen atoms.
Substitution: Substitution reactions involve the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like chlorine or bromine under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Norcarfentanil Acid is primarily used in forensic toxicology to detect and analyze the presence of carfentanil and remifentanil in biological samples . It helps in understanding the metabolism of these potent opioids and their potential misuse. Additionally, it is used in clinical research to study the pharmacokinetics and pharmacodynamics of synthetic opioids .
Mecanismo De Acción
Norcarfentanil Acid exerts its effects by binding to mu-opioid receptors in the central nervous system . This binding inhibits the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline . The primary actions include analgesia and sedation, similar to other opioids .
Comparación Con Compuestos Similares
Carfentanil: A synthetic opioid with extreme potency, used primarily in veterinary medicine.
Remifentanil: Another synthetic opioid used in medical settings for pain management.
Uniqueness: Norcarfentanil Acid is unique due to its role as a metabolite of both carfentanil and remifentanil. This dual origin makes it a valuable marker in forensic toxicology for distinguishing between the use of these two opioids .
Propiedades
Fórmula molecular |
C15H20N2O3 |
|---|---|
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
4-(N-propanoylanilino)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H20N2O3/c1-2-13(18)17(12-6-4-3-5-7-12)15(14(19)20)8-10-16-11-9-15/h3-7,16H,2,8-11H2,1H3,(H,19,20) |
Clave InChI |
ZMYFEFLPUAJLFD-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




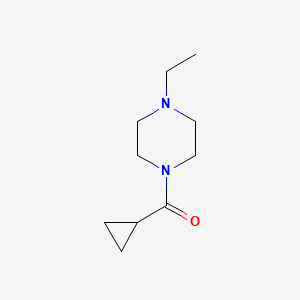
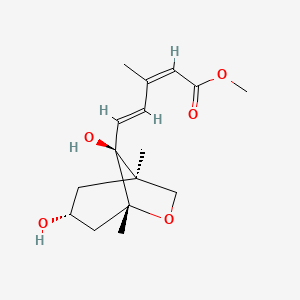
![Ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate](/img/structure/B13420640.png)
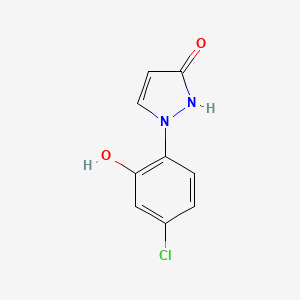
![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2H-indol-2-one](/img/structure/B13420648.png)
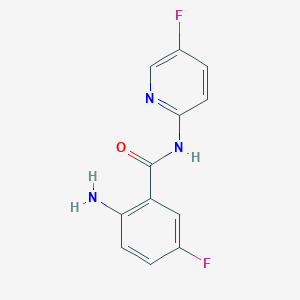
![Magnesium, bromo[(2-methylphenyl)methyl]-](/img/structure/B13420674.png)

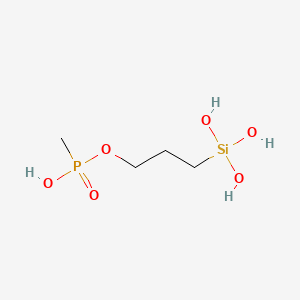
![benzyl 4-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate;(E)-but-2-enedioic acid](/img/structure/B13420684.png)
![2-[(4-Fluorobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13420686.png)

